Ibrutinib-biotin

Description

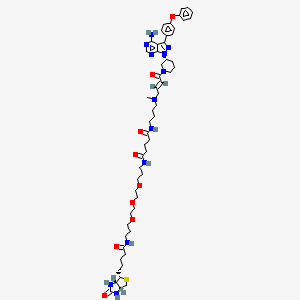

Structure

2D Structure

Properties

IUPAC Name |

N'-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N-[4-[[(E)-4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H80N12O9S/c1-66(30-11-21-50(72)67-31-10-14-42(38-67)68-55-51(54(57)61-40-62-55)52(65-68)41-22-24-44(25-23-41)77-43-15-3-2-4-16-43)29-8-7-26-58-48(70)19-9-20-49(71)60-28-13-33-75-35-37-76-36-34-74-32-12-27-59-47(69)18-6-5-17-46-53-45(39-78-46)63-56(73)64-53/h2-4,11,15-16,21-25,40,42,45-46,53H,5-10,12-14,17-20,26-39H2,1H3,(H,58,70)(H,59,69)(H,60,71)(H2,57,61,62)(H2,63,64,73)/b21-11+/t42-,45+,46+,53+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBZKVGVMZPBPH-AQXPWDSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)N3CCCC(C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)N3CCC[C@H](C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H80N12O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1097.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Ibrutinib-Biotin Probe: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ibrutinib-biotin probe, a powerful chemical tool for studying the covalent inhibitor ibrutinib and its interactions within the cellular proteome. This document details the probe's mechanism of action, presents quantitative data on its kinase affinity, outlines detailed experimental protocols for its use, and provides visualizations of key biological pathways and experimental workflows.

Core Mechanism of Action

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Its mechanism of action relies on the formation of a covalent bond between the acrylamide group of ibrutinib and a cysteine residue (Cys481) in the active site of BTK.[1][2] This irreversible binding leads to sustained inhibition of BTK's enzymatic activity.[1] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[2][3][4] By blocking BTK, ibrutinib effectively disrupts these signaling cascades, making it an effective therapeutic agent for various B-cell malignancies.[2][3][5]

The this compound probe is a chemical derivative of ibrutinib that incorporates a biotin molecule via a long-chain linker.[6][7][8] This modification allows for the detection, enrichment, and identification of proteins that are covalently labeled by the ibrutinib warhead. The fundamental mechanism of action of the probe mirrors that of ibrutinib: the acrylamide moiety forms a covalent bond with reactive cysteine residues on target proteins. The attached biotin tag then serves as a handle for affinity-based applications, such as pulldown assays using streptavidin-conjugated beads.

Quantitative Data: Kinase Inhibition Profile

The this compound probe has been characterized for its inhibitory activity against its primary target, BTK, as well as a panel of other kinases. This quantitative data is crucial for understanding its selectivity and potential off-target effects.

| Kinase Target | IC50 (nM) |

| BTK | 0.755 - 1.02[6][7][9][10][11] |

| TEC | 1.71 - 2.29[6][8] |

| BLK | 3.66 - 4.27[6][8] |

| BMX | 4.42 - 5.57[6][8] |

| LCK | 5.99 - 6.92[6][8] |

| Src | 33.8 - 36.3[6][8] |

| ITK | 187 - 198[6][8] |

| JAK3 | 5340 - 4870[6][8] |

Signaling Pathway

B-Cell Receptor (BCR) Signaling Pathway

Ibrutinib exerts its therapeutic effect by inhibiting BTK, a key component of the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the central role of BTK in this pathway and the point of inhibition by ibrutinib.

References

- 1. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neb.com [neb.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Ibrutinib-biotin for BTK target engagement studies

An In-Depth Technical Guide to Ibrutinib-Biotin for BTK Target Engagement Studies

Introduction

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling molecule in the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell development, activation, and proliferation.[1] Its dysregulation is a hallmark of various B-cell malignancies, making it a key therapeutic target.[2] Ibrutinib is a first-in-class, potent, and irreversible inhibitor of BTK.[3] It functions by forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[4][5][6]

To facilitate the study of ibrutinib's interaction with its target in various experimental systems, chemical probes have been developed. This compound is one such probe, consisting of the ibrutinib molecule linked to a biotin moiety, often via a long-chain linker.[7][8] This dual functionality allows it to bind to the BTK active site with high affinity while enabling detection, purification, and quantification through the high-affinity interaction between biotin and streptavidin-based reagents. This guide provides an in-depth overview of the use of this compound for BTK target engagement studies, including relevant signaling pathways, detailed experimental protocols, and quantitative data.

The this compound Probe: Specificity and Affinity

This compound retains the high-affinity binding characteristics of its parent compound. The probe's primary utility lies in its ability to occupy the same active site as ibrutinib, making it an excellent tool for competitive binding assays to determine the extent of BTK engagement by unlabeled inhibitors. The specificity of this compound is a critical factor, and like ibrutinib, it can exhibit off-target activity against other kinases that have a homologous cysteine in their active site.[3]

Table 1: Inhibitory Potency (IC₅₀) of this compound Against a Panel of Kinases

| Kinase Target | IC₅₀ Range (nM) |

| BTK | 0.755 - 1.02 |

| TEC | 1.71 - 2.29 |

| BLK | 3.66 - 4.27 |

| BMX | 4.42 - 5.57 |

| LCK | 5.99 - 6.92 |

| Src | 33.8 - 36.3 |

| ITK | 187 - 198 |

| JAK3 | 4,870 - 5,340 |

Data sourced from multiple vendors and patents.[7][8] For comparison, the IC₅₀ of the parent compound, ibrutinib, for BTK is approximately 0.5 nM.[3][9]

The B-Cell Receptor (BCR) Signaling Pathway

Understanding the BCR signaling cascade is fundamental to appreciating the mechanism of BTK inhibition. The pathway is a cornerstone of B-cell function, and its constitutive activation is a driver for many B-cell cancers.[10]

Upon antigen binding, the BCR aggregates, which initiates a signaling cascade.[11] This process activates Src family kinases like LYN and SYK.[12][13] BTK is then recruited to the plasma membrane where it becomes activated and subsequently phosphorylates key downstream substrates, most notably Phospholipase Cγ2 (PLCγ2).[1][14] Activated PLCγ2 cleaves PIP2 into the second messengers IP3 and DAG, which leads to calcium mobilization and activation of pathways like NF-κB, ultimately driving cell proliferation and survival.[1][6] Ibrutinib's inhibition of BTK effectively halts this signal transduction.[6]

References

- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. targetedonc.com [targetedonc.com]

- 6. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. B-cell receptor - Wikipedia [en.wikipedia.org]

- 14. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of Ibrutinib-Biotin

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Ibrutinib-biotin, a chemical probe derived from the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This document details the necessary experimental protocols and presents key data for researchers interested in utilizing this tool for target identification and validation studies.

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] By forming a covalent bond with a cysteine residue (Cys-481) in the BTK active site, Ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[1][2] This mechanism of action has made Ibrutinib a cornerstone therapy for various B-cell malignancies.[4][5]

To further investigate the molecular interactions of Ibrutinib and identify its on- and off-target proteins within the proteome, a biotinylated version of the drug serves as an invaluable chemical probe.[6] this compound consists of the Ibrutinib molecule attached to a biotin moiety via a flexible linker, enabling the capture and identification of binding partners through affinity-based pull-down assays.[7][8][9][10][11]

Synthesis of this compound

The synthesis of this compound involves the covalent linkage of an Ibrutinib analog to a biotin molecule, typically through an amine-reactive linker. The general strategy involves preparing an Ibrutinib derivative with a reactive handle (e.g., a primary amine) and coupling it with an activated biotin-linker conjugate. While various synthetic routes for Ibrutinib have been published[12][13][14][15], the probe is often constructed by modifying a late-stage intermediate or the final Ibrutinib molecule.

A representative synthetic workflow is illustrated below.

Caption: A generalized workflow for the synthesis of the this compound probe.

Physicochemical Characterization

The successful synthesis of this compound must be confirmed through various analytical techniques to ensure its identity, purity, and integrity.

Table 1: Summary of Physicochemical Data for this compound

| Property | Data |

| Chemical Formula | C₅₆H₈₀N₁₂O₉S |

| Molecular Weight | 1097.37 g/mol |

| CAS Number | 1599432-18-4 |

| Appearance | White to off-white solid |

| Purity (HPLC) | >98% |

| Mass Spectrometry | High-resolution mass spectrometry should confirm the expected molecular ion peak. Tandem MS (MS/MS) can reveal characteristic fragmentation patterns of the Ibrutinib core and the biotin linker.[16][17] |

| NMR Spectroscopy | ¹H NMR and ¹³C NMR spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons of the Ibrutinib core, the piperidine ring, the acrylamide group, the polyethylene glycol linker, and the biotin moiety. HNMR data is available from commercial suppliers.[7] |

| Biological Activity (IC₅₀) | The probe's inhibitory activity should be confirmed. IC₅₀ values are reported to be in the low nanomolar range for BTK (0.755-1.02 nM), indicating that the modification does not abolish its binding affinity.[7][8][9][11][18] The probe also shows activity against other kinases.[19] |

Experimental Protocols

This protocol is a generalized procedure based on common bioconjugation techniques.

-

Dissolution: Dissolve the amine-functionalized Ibrutinib precursor in an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Activation: In a separate vessel, dissolve a molar excess (typically 1.1-1.5 equivalents) of a commercially available Biotin-PEG-NHS ester linker in the same solvent. The NHS ester provides a reactive group for coupling with the primary amine on the Ibrutinib precursor.

-

Coupling Reaction: Add the Biotin-PEG-NHS ester solution to the Ibrutinib precursor solution. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), to catalyze the reaction.

-

Incubation: Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Purification: Upon completion, purify the crude product using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[5][20][21][22] Use a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid) to elute the final product.

-

Verification: Collect the fractions containing the desired product and confirm its identity and purity using LC-MS and NMR.

-

Lyophilization: Lyophilize the pure fractions to obtain the final this compound probe as a solid powder. Store at -20°C or below.[9]

This protocol describes the use of this compound to isolate target proteins from a cellular context.

-

Cell Lysis: Harvest cells of interest and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Lysate Preparation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant, which contains the soluble proteome. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Probe Incubation: Incubate a defined amount of cell lysate (e.g., 1-5 mg) with this compound probe (final concentration typically 1-5 µM) for 1-2 hours at 4°C with gentle rotation.

-

Control: A parallel incubation with DMSO (vehicle control) is essential. A competition control, where the lysate is pre-incubated with an excess of unlabeled Ibrutinib before adding the biotinylated probe, is also highly recommended.

-

-

Affinity Capture: Add streptavidin-conjugated magnetic beads to the lysate-probe mixture and incubate for an additional 1-2 hours at 4°C with rotation to capture the biotinylated probe and its bound proteins.[23]

-

Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads extensively (3-5 times) with cold lysis buffer to remove non-specific protein binders.

-

Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer (for Western Blot analysis) or by using a denaturing buffer compatible with mass spectrometry (e.g., containing urea or guanidine hydrochloride followed by on-bead digestion).

This protocol is used to validate the presence of a known or suspected target protein.

-

SDS-PAGE: Load the eluted protein samples from the pull-down assay onto a polyacrylamide gel and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[25][26]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., anti-BTK antibody) overnight at 4°C.[24][25][27]

-

Washing: Wash the membrane three times with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25][26]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of a band in the this compound lane (and its absence or reduction in control lanes) confirms the interaction.

Biological Applications and Signaling Pathways

This compound is primarily used for target engagement and identification studies. Its application allows for the direct interrogation of cellular proteomes to confirm the binding to BTK and to discover novel off-target interactions, which may explain certain therapeutic effects or adverse events.[6][28]

Ibrutinib exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1][5][29][30] The diagram below outlines the core components of this pathway and the inhibitory action of Ibrutinib.

References

- 1. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 2. Ibrutinib - Wikipedia [en.wikipedia.org]

- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. ctppc.org [ctppc.org]

- 6. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abmole.com [abmole.com]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

- 10. This compound - MedChem Express [bioscience.co.uk]

- 11. glpbio.com [glpbio.com]

- 12. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 13. medkoo.com [medkoo.com]

- 14. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

- 15. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 16. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. This compound |CAS:1599432-18-4 Probechem Biochemicals [probechem.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. jetir.org [jetir.org]

- 21. researchgate.net [researchgate.net]

- 22. farmaciajournal.com [farmaciajournal.com]

- 23. neb.com [neb.com]

- 24. novopro.cn [novopro.cn]

- 25. ulab360.com [ulab360.com]

- 26. CST | Cell Signaling Technology [cellsignal.com]

- 27. Ibrutinib | Cell Signaling Technology [cellsignal.com]

- 28. Functional proteoform group deconvolution reveals a broader spectrum of ibrutinib off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]

Chemoproteomic Applications of the Ibrutinib-Biotin Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemoproteomic applications of the Ibrutinib-biotin probe, a powerful tool for identifying and characterizing the cellular targets of the covalent Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This document details the probe's utility in off-target profiling, presents quantitative data on its kinase interactions, and provides detailed experimental protocols for its application in research settings.

Quantitative Analysis of Ibrutinib Target Engagement

The this compound probe facilitates the quantification of Ibrutinib's binding affinity to its intended target, BTK, as well as a spectrum of off-target kinases. The following table summarizes the inhibitory concentrations (IC50) of the this compound probe against a panel of kinases, offering a comparative view of its selectivity. This data is crucial for interpreting cellular phenotypes and potential side effects observed with Ibrutinib treatment.[1]

| Kinase Target | IC50 (nM) | Kinase Family |

| BTK | 0.755 - 1.02 | Tec |

| TEC | 1.71 - 2.29 | Tec |

| BLK | 3.66 - 4.27 | Src |

| BMX | 4.42 - 5.57 | Tec |

| LCK | 5.99 - 6.92 | Src |

| Src | 33.8 - 36.3 | Src |

| ITK | 187 - 198 | Tec |

| JAK3 | 5340 - 4870 | Jak |

Key Signaling Pathway: B-Cell Receptor (BCR) Signaling

Ibrutinib's primary therapeutic effect is mediated through the inhibition of BTK, a critical component of the B-cell receptor (BCR) signaling pathway.[2][3][4][5][6] Understanding this pathway is essential for contextualizing the effects of Ibrutinib. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK plays a pivotal role in relaying signals downstream of the BCR. The following diagram illustrates the key components and interactions within the BCR signaling pathway, highlighting the central position of BTK.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting BTK's central role.

Experimental Protocols

The successful application of the this compound probe in chemoproteomic studies relies on robust and well-defined experimental protocols. This section provides a detailed methodology for target identification and validation, from cell treatment to mass spectrometry analysis.

General Experimental Workflow for Target Identification

The overall workflow for identifying cellular targets of Ibrutinib using the this compound probe involves several key steps: cell culture and treatment, cell lysis, affinity purification of probe-bound proteins, and identification of enriched proteins by mass spectrometry. A competitive displacement assay, where cells are pre-treated with Ibrutinib before adding the probe, is crucial for confirming specific targets.

Caption: General experimental workflow for target identification using the this compound probe.

Detailed Methodologies

3.2.1. Cell Culture and Treatment

-

Cell Seeding: Plate the desired cell line (e.g., a B-cell lymphoma line) at an appropriate density and allow them to adhere or recover overnight.

-

Competitive Inhibition (Optional but Recommended): For competition experiments, pre-treat cells with an excess of Ibrutinib (e.g., 10-50 µM) for 1-2 hours to block the specific binding sites. Use DMSO as a vehicle control.

-

Probe Labeling: Add the this compound probe to the cell culture medium at a final concentration of 1-5 µM.[1] Incubate for 1-2 hours at 37°C.

3.2.2. Cell Lysis and Protein Quantification

-

Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unbound probe.

-

Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Sonication and Clarification: Sonicate the lysate to ensure complete cell disruption and shear DNA. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

3.2.3. Affinity Purification of Biotinylated Proteins

-

Bead Preparation: Use streptavidin-conjugated magnetic beads or agarose resin. Wash the beads several times with lysis buffer to remove storage solutions and preservatives.

-

Binding: Incubate the clarified cell lysate (containing a defined amount of protein, e.g., 1-5 mg) with the prepared streptavidin beads. The incubation should be performed overnight at 4°C with gentle rotation.

-

Washing: After incubation, wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended. For example:

-

Wash 1: Lysis buffer (3 times)

-

Wash 2: High-salt buffer (e.g., 1 M NaCl in lysis buffer) (2 times)

-

Wash 3: Lysis buffer (2 times)

-

-

Elution: Elute the biotinylated proteins from the streptavidin beads. Several methods can be employed:

-

SDS-PAGE Sample Buffer: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes. This method is suitable for subsequent Western blot analysis.

-

Biotin Competition: Incubate the beads with a high concentration of free biotin (e.g., 2-10 mM) to competitively elute the bound proteins. This is a milder elution method suitable for preserving protein complexes.

-

On-Bead Digestion: For mass spectrometry analysis, proteins can be digested directly on the beads using trypsin.

-

3.2.4. Protein Identification by Mass Spectrometry

-

SDS-PAGE and In-Gel Digestion:

-

Separate the eluted proteins by SDS-PAGE.

-

Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain).

-

Excise the protein bands of interest.

-

Perform in-gel digestion with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest).

-

Identify proteins that are significantly enriched in the probe-treated samples compared to the control and Ibrutinib-competed samples.

-

3.2.5. Target Validation by Western Blot

-

SDS-PAGE and Transfer: Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the identified protein target.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The presence of a band in the probe-treated sample and its reduction or absence in the Ibrutinib-competed sample confirms the specific interaction.

Conclusion

The this compound probe is an invaluable tool for the detailed investigation of Ibrutinib's mechanism of action and for uncovering its complete target landscape within the cellular proteome. The methodologies outlined in this guide provide a robust framework for researchers to employ this probe effectively in their studies. By combining quantitative proteomics with detailed pathway analysis, a deeper understanding of Ibrutinib's therapeutic effects and potential off-target liabilities can be achieved, ultimately contributing to the development of more selective and effective kinase inhibitors.

References

Methodological & Application

Application Notes: Ibrutinib-Biotin Pull-Down Assay for Target and Off-Target Profiling in Cell Lysates

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] By forming a covalent bond with a cysteine residue (Cys481) in the BTK active site, Ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[1][2][3] While highly effective in treating B-cell malignancies, Ibrutinib is known to interact with other kinases, leading to off-target effects.[4][5][6]

The Ibrutinib-biotin pull-down assay is an affinity purification method used to identify the direct protein targets of Ibrutinib within a complex biological sample, such as a cell lysate.[7] This technique utilizes a probe molecule where Ibrutinib is chemically linked to a biotin tag.[8][9][10] When incubated with a cell lysate, the Ibrutinib portion of the probe binds to its target kinases. These probe-protein complexes can then be selectively captured using streptavidin-coated beads, which have a very high affinity for biotin. Subsequent analysis by mass spectrometry or Western blotting can identify the captured proteins, providing a profile of Ibrutinib's direct and off-target interactions.

Key Signaling Pathway: B-Cell Receptor (BCR) Signaling

The B-cell receptor (BCR) signaling cascade is essential for the development, proliferation, and survival of B-cells.[3] Upon antigen binding, a series of phosphorylation events is initiated, with BTK playing a pivotal role in transmitting signals from the BCR to downstream effectors.[3] BTK activation leads to the phosphorylation of phospholipase C gamma 2 (PLCγ2) and the subsequent activation of pathways including nuclear factor-κB (NF-κB) and AKT, which are crucial for B-cell survival and proliferation.[3][11] Ibrutinib's irreversible inhibition of BTK disrupts this entire signaling cascade, making it an effective therapy for B-cell cancers.[3][12]

Experimental Protocols

This protocol outlines the steps for performing an this compound pull-down assay from cell lysates to identify protein targets.

Materials and Reagents

-

This compound probe: Commercially available (e.g., MedChemExpress, GlpBio).[8][9][13]

-

Ibrutinib (unlabeled): For competition assay.

-

Cell Line: BTK-expressing cell line (e.g., DOHH2, TMD8) or other cell lines of interest.

-

Streptavidin-coated magnetic beads or Sepharose beads.

-

Lysis Buffer: RIPA buffer or similar (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.[14]

-

Wash Buffer: Lysis buffer or a buffer with lower detergent concentration (e.g., PBS with 0.1% Tween-20).

-

Elution Buffer: 2x Laemmli sample buffer for Western blot analysis or a compatible buffer for mass spectrometry (e.g., 20 mM NH4HCO3 for on-bead digestion).[14]

-

Equipment: Cell culture supplies, refrigerated centrifuge, magnetic rack (for magnetic beads), end-over-end rotator, sonicator, standard equipment for SDS-PAGE and Western blotting or mass spectrometry.

Protocol Steps

-

Cell Lysate Preparation:

-

Culture cells to the desired density (~80-90% confluency for adherent cells or appropriate density for suspension cells).

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1 mL per 10^7 cells) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 20-30 minutes with occasional vortexing.[14]

-

Sonicate the lysate briefly (e.g., 3x10 second pulses) to shear DNA and ensure complete lysis.[14]

-

Clarify the lysate by centrifugation at ~20,000 x g for 15 minutes at 4°C.[14]

-

Carefully collect the supernatant (protein lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

This compound Probe Incubation:

-

Dilute the protein lysate to a final concentration of 1-2 mg/mL with lysis buffer.

-

Aliquot the lysate into separate microcentrifuge tubes for each condition (e.g., Probe only, Competition, Beads only control).

-

For Competition Control: Pre-incubate the lysate with a 100-fold molar excess of unlabeled Ibrutinib for 1 hour at 4°C with gentle rotation.

-

Add the this compound probe to the lysates (excluding the "Beads only" control) to a final concentration of 1 µM.[8]

-

Incubate all samples for 1-2 hours at 4°C with end-over-end rotation.

-

-

Capture of Probe-Protein Complexes:

-

Prepare the streptavidin beads by washing them three times with lysis buffer according to the manufacturer's instructions.

-

Add an appropriate amount of washed streptavidin beads (e.g., 30 µL of slurry) to each lysate sample.

-

Incubate for 1-2 hours at 4°C with end-over-end rotation to allow the biotinylated complexes to bind to the beads.[14]

-

-

Washing:

-

Place the tubes on a magnetic rack to capture the beads and carefully discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. For each wash, resuspend the beads completely and rotate for 5 minutes at 4°C before pelleting. This step is critical to remove non-specifically bound proteins.

-

-

Elution and Downstream Analysis:

-

After the final wash, remove all residual wash buffer.

-

For Western Blot Analysis: Add 30-50 µL of 2x Laemmli sample buffer to the beads. Boil the samples at 95-100°C for 10 minutes to elute the bound proteins and denature them. Centrifuge briefly and load the supernatant onto an SDS-PAGE gel.

-

For Mass Spectrometry Analysis: Elute the proteins using a compatible buffer or perform on-bead digestion according to established mass spectrometry protocols.[14]

-

Data Presentation

Quantitative data from this compound pull-down experiments can be summarized to show probe selectivity and identify specific binders.

Table 1: Kinase Selectivity of this compound Probe

This table shows the half-maximal inhibitory concentration (IC50) values for the this compound probe against a panel of kinases, demonstrating its high affinity for BTK and its activity against other known off-targets in the TEC and Src kinase families.

| Kinase Target | IC50 (nM) | Kinase Family |

| BTK | 0.75 - 1.02 | TEC |

| TEC | 1.71 - 2.29 | TEC |

| ITK | 187 - 198 | TEC |

| BMX | 4.42 - 5.57 | TEC |

| BLK | 3.66 - 4.27 | Src |

| LCK | 5.99 - 6.92 | Src |

| Src | 33.8 - 36.3 | Src |

| JAK3 | 5340 - 4870 | JAK |

| Data sourced from commercially available probe information.[8][13] |

Table 2: Representative Off-Target Kinases of Ibrutinib Implicated in Clinical Side Effects

Chemoproteomic profiling has identified several off-target kinases that may contribute to Ibrutinib's side effects.[5] This assay can be used to confirm these interactions in specific cell types.

| Off-Target Kinase | Potential Associated Side Effect | Reference |

| C-terminal Src Kinase (CSK) | Atrial Fibrillation (Cardiotoxicity) | [5][15] |

| TEC, EGFR, ERBB2 | Bleeding, Diarrhea | Varies based on multiple studies |

| Other TEC family kinases | General off-target effects | [16] |

Table 3: Example Data from a Quantitative Mass Spectrometry Analysis

This table illustrates how to present data from a competitive pull-down experiment analyzed by mass spectrometry. Specific binders are identified by a significant reduction in abundance in the competition sample compared to the probe-only sample.

| Protein Identified | Mascot Score | Abundance (Probe Only) | Abundance (Competition) | Fold Change (Competition/Probe) | Interpretation |

| BTK | 1520 | 1.8 x 10⁸ | 9.1 x 10⁵ | 0.005 | Specific Binder |

| TEC | 850 | 4.5 x 10⁷ | 6.2 x 10⁵ | 0.014 | Specific Binder |

| CSK | 430 | 1.2 x 10⁶ | 9.8 x 10⁴ | 0.082 | Specific Binder |

| HSP90 | 2100 | 2.5 x 10⁹ | 2.3 x 10⁹ | 0.92 | Non-specific |

| Actin | 3500 | 5.1 x 10⁹ | 4.9 x 10⁹ | 0.96 | Non-specific |

| This table contains representative, hypothetical data for illustrative purposes. |

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 4. biorxiv.org [biorxiv.org]

- 5. tandfonline.com [tandfonline.com]

- 6. biorxiv.org [biorxiv.org]

- 7. bioclone.net [bioclone.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. This compound - MedChem Express [bioscience.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. targetedonc.com [targetedonc.com]

- 13. file.glpbio.com [file.glpbio.com]

- 14. usherbrooke.ca [usherbrooke.ca]

- 15. researchgate.net [researchgate.net]

- 16. Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In-Situ BTK Labeling in Live Cells Using Ibrutinib-Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2][3] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib effectively blocks its kinase activity, leading to decreased B-cell proliferation and survival.[1][2] This mechanism of action has made Ibrutinib a valuable therapeutic agent for various B-cell malignancies.[1][4]

The covalent nature of the Ibrutinib-BTK interaction allows for the development of powerful chemical probes to study BTK in its native cellular environment. Ibrutinib-biotin is one such probe, consisting of the Ibrutinib molecule linked to biotin.[5][6][7] This bifunctional molecule retains high affinity for BTK and allows for the detection, quantification, and isolation of BTK from live cells. These application notes provide detailed protocols for utilizing this compound for in-situ labeling of BTK, enabling researchers to investigate BTK target engagement, downstream signaling events, and cellular localization.

Key Applications

-

Determination of BTK Target Occupancy: Quantify the extent of BTK engagement by Ibrutinib or other BTK inhibitors in live cells.

-

In-situ Labeling and Visualization: Visualize the subcellular localization of BTK.

-

Pull-down of BTK and Associated Proteins: Isolate BTK and its interacting partners for subsequent analysis by Western blotting or mass spectrometry.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound and related probes.

| Parameter | Value | Cell Type/System | Reference |

| This compound IC50 for BTK | 0.755-1.02 nM | Biochemical Assay | [5][7] |

| Ibrutinib IC50 for BTK | ~2 nM | Purified BTK enzyme | [8] |

| Ibrutinib-BFL IC50 for BTK | ~200 nM | Purified BTK enzyme | [8] |

| Tirabrutinib-biotin probe IC50 for BTK | 4.7 nM | Biochemical Assay | [9] |

| Tirabrutinib EC50 for BTK occupancy | 72 nM (Ramos B cells), 92 nM (PBMCs), 99 nM (whole blood) | Cellular Assays | [9] |

Signaling Pathway

The B-cell receptor (BCR) signaling pathway is critical for B-cell development, activation, and survival. BTK is a key mediator in this pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting cell proliferation and survival.[2][10][11] Ibrutinib's irreversible inhibition of BTK disrupts this signaling cascade.[2]

Caption: BTK signaling pathway and the inhibitory action of Ibrutinib.

Experimental Protocols

Protocol 1: In-Situ Labeling of BTK in Live Cells for Microscopic Visualization

This protocol describes the use of this compound followed by fluorescently labeled streptavidin for the visualization of BTK in live cells.

Materials:

-

Cells expressing BTK (e.g., Ramos, Toledo, or primary B-cells)

-

Complete cell culture medium

-

This compound probe (stored at -20°C)

-

Unlabeled Ibrutinib (for competition control)

-

DMSO (for dissolving probe and inhibitor)

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Microscopy-grade mounting medium

-

Glass coverslips and microscope slides

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips in a culture plate and allow them to adhere overnight. For suspension cells, cytospin preparation can be performed after labeling.

-

Probe Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration for the working solution is 1 µM, which can be optimized.

-

Competition Control (Optional but Recommended): To demonstrate specificity, pre-incubate a set of cells with a 100-fold excess of unlabeled Ibrutinib for 1 hour before adding the this compound probe.

-

Labeling: Treat the cells with the this compound working solution in complete culture medium for 1-2 hours at 37°C.

-

Washing: Wash the cells three times with warm PBS to remove unbound probe.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding sites by incubating the cells with 1% BSA in PBS for 30 minutes.

-

Streptavidin Staining: Incubate the cells with fluorescently labeled streptavidin (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature in the dark.

-

Nuclear Counterstaining: Incubate the cells with DAPI or Hoechst stain for 5-10 minutes.

-

Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Caption: Workflow for in-situ labeling of BTK using this compound.

Protocol 2: BTK Target Occupancy Assay

This protocol provides a method to determine the percentage of BTK bound by an inhibitor in live cells.

Materials:

-

BTK-expressing cells

-

BTK inhibitor of interest

-

This compound probe

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-coated plates

-

Anti-BTK antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of the BTK inhibitor for a desired period. Include a vehicle-only control (0% occupancy) and a saturating concentration of unlabeled Ibrutinib (100% occupancy).

-

Probe Labeling: Add a fixed, non-saturating concentration of this compound to the cells and incubate for 1-2 hours at 37°C. This will label the BTK molecules that are not occupied by the inhibitor.

-

Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a suitable lysis buffer.

-

Quantification of Labeled BTK: a. Coat a streptavidin plate with the cell lysates overnight at 4°C. b. Wash the plate to remove unbound proteins. c. Add an anti-BTK primary antibody and incubate for 1-2 hours. d. Wash and add an HRP-conjugated secondary antibody. e. After incubation and washing, add TMB substrate and measure the absorbance at 450 nm after adding the stop solution.

-

Calculation of BTK Occupancy:

-

The signal is inversely proportional to the inhibitor occupancy.

-

Percent Occupancy = (1 - (Signal_inhibitor - Signal_100%_occupancy) / (Signal_0%_occupancy - Signal_100%_occupancy)) * 100

-

Caption: Workflow for determining BTK target occupancy.

Protocol 3: Pull-Down of BTK Using this compound

This protocol details the isolation of BTK from cell lysates for subsequent analysis.

Materials:

-

BTK-expressing cells

-

This compound probe

-

Cell lysis buffer

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Labeling: Treat live cells with this compound as described in Protocol 1, step 4.

-

Cell Lysis: Wash the cells with cold PBS and lyse them.

-

Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.

-

Incubation with Lysate: Add the cell lysate to the prepared beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the biotinylated BTK to bind to the streptavidin.

-

Washing: Pellet the beads (by centrifugation or using a magnetic rack) and wash them extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

-

Analysis: The eluted proteins can be analyzed by SDS-PAGE and Western blotting using an anti-BTK antibody or subjected to mass spectrometry for identification of interacting proteins.

Troubleshooting and Considerations

-

Probe Concentration: The optimal concentration of this compound should be determined empirically for each cell type and application to ensure sufficient signal without causing cellular toxicity.

-

Specificity: Always include a competition control with unlabeled Ibrutinib to confirm that the observed signal is specific to BTK.

-

Off-Target Effects: Be aware that Ibrutinib can bind to other kinases with a cysteine residue in a similar position, although with lower affinity.[9]

-

Cell Viability: Monitor cell viability throughout the experiment, as prolonged incubation with high concentrations of the probe or inhibitor may be toxic.

-

Background Signal: Thorough washing is crucial to minimize background signal from unbound probe and non-specifically bound proteins. The use of a blocking agent is also recommended.

By following these protocols, researchers can effectively utilize this compound as a versatile tool to investigate the biology of BTK in live cells, aiding in the development and characterization of novel BTK inhibitors.

References

- 1. Ibrutinib - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 3. targetedonc.com [targetedonc.com]

- 4. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. Single cell imaging of Bruton's Tyrosine Kinase using an irreversible inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Ibrutinib-Biotin Sample Preparation for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3][4] Its targeted action has revolutionized the treatment of various B-cell malignancies.[3] To understand the full spectrum of Ibrutinib's interactions within the cellular environment, including on-target and potential off-target effects, chemical proteomics approaches are invaluable.[5][6] An Ibrutinib-biotin probe, which consists of the Ibrutinib molecule linked to biotin, allows for the affinity-based enrichment of its binding partners from cell lysates for subsequent identification and quantification by mass spectrometry.[7][8][9][10][11][12]

These application notes provide a detailed protocol for the preparation of samples using an this compound probe for mass spectrometry-based proteomic analysis. The described workflow covers cell lysis, affinity purification of this compound targets, and on-bead digestion for sample preparation prior to LC-MS/MS analysis.

Signaling Pathway of Ibrutinib

Ibrutinib primarily targets BTK, a key kinase in the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[1] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events leading to cell proliferation, survival, and migration.[2][3] Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, irreversibly inhibiting its kinase activity and thereby blocking the downstream signaling cascade.[2][3]

Experimental Workflow

The overall experimental workflow for this compound sample preparation involves several key steps, from cell culture and treatment to the final preparation of peptides for mass spectrometry analysis. This process is designed to specifically isolate proteins that interact with Ibrutinib.

Experimental Protocols

Cell Lysis

This protocol is designed for adherent cells. For suspension cells, collect by centrifugation and wash with PBS.

-

Reagents:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.5% NP-40. Immediately before use, add protease and phosphatase inhibitors.

-

-

Procedure:

-

Wash cultured cells twice with ice-cold PBS.[13]

-

Aspirate PBS and add ice-cold lysis buffer to the culture dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Protein Quantification

-

Procedure:

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Normalize the protein concentration of all samples with lysis buffer. A typical starting amount is 1-5 mg of total protein per pulldown.[14]

-

This compound Affinity Pulldown (Competition Experiment)

To distinguish specific binders from non-specific ones, a competition experiment is crucial. Here, a control sample is pre-incubated with an excess of free Ibrutinib before adding the this compound probe.

-

Reagents:

-

This compound probe (e.g., 1 µM final concentration)[7]

-

Free Ibrutinib (for competition control, e.g., 50-100 µM final concentration)

-

DMSO (vehicle control)

-

-

Procedure:

-

For each condition (this compound and competition control), take an equal amount of protein lysate (e.g., 1 mg in 1 mL).

-

Competition Control: Add free Ibrutinib to the lysate and incubate for 1 hour at 4°C with gentle rotation.

-

Vehicle Control: Add an equivalent volume of DMSO to the other lysate and incubate under the same conditions.

-

Add the this compound probe to both lysates and incubate for 2 hours at 4°C with gentle rotation.

-

Streptavidin Affinity Purification

-

Reagents:

-

Procedure:

-

Equilibrate the streptavidin beads by washing them three times with lysis buffer.

-

Add the equilibrated beads to the lysates from the previous step.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.

-

Pellet the beads using a magnetic rack or centrifugation.

-

Discard the supernatant and wash the beads sequentially with:

-

Wash Buffer 1 (three times)

-

Wash Buffer 2 (twice)

-

Wash Buffer 3 (twice)

-

-

On-Bead Digestion

This method of digesting the proteins directly on the beads reduces sample loss and contamination.[14][17][18][19][20][21]

-

Reagents:

-

Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate (AmBic)

-

Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM AmBic (prepare fresh and protect from light)

-

Trypsin (mass spectrometry grade)

-

50 mM Ammonium Bicarbonate (AmBic)

-

Formic Acid (FA)

-

-

Procedure:

-

After the final wash, resuspend the beads in 50 µL of reduction buffer.

-

Incubate at 56°C for 30 minutes.

-

Cool to room temperature.

-

Add 5 µL of alkylation buffer and incubate in the dark at room temperature for 20 minutes.

-

Add trypsin (e.g., 1 µg) to the bead suspension.

-

Incubate overnight at 37°C with shaking.

-

Pellet the beads and transfer the supernatant containing the peptides to a new tube.

-

To quench the digestion, acidify the peptide solution with formic acid to a final concentration of 0.1-1%.

-

Peptide Desalting

-

Procedure:

-

Desalt and concentrate the peptides using C18 StageTips or ZipTips according to the manufacturer's protocol.

-

Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.

-

Dry the peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

-

Data Presentation

Quantitative data from mass spectrometry experiments can be summarized to compare the abundance of proteins identified in the this compound pulldown versus the competition control. The table below illustrates a hypothetical dataset. A significant decrease in the ratio for a protein in the presence of the competitor suggests a specific interaction with Ibrutinib.

| Protein ID | Gene Name | This compound Pulldown (Normalized Abundance) | Competition Control (Normalized Abundance) | Ratio (Pulldown/Control) |

| P42212 | BTK | 150.7 | 5.2 | 29.0 |

| P06241 | LYN | 85.3 | 78.9 | 1.1 |

| P08631 | SYK | 92.1 | 85.4 | 1.1 |

| Q9Y243 | TEC | 45.6 | 3.1 | 14.7 |

| P19174 | BLK | 33.8 | 4.5 | 7.5 |

| P12931 | SRC | 25.1 | 18.9 | 1.3 |

| P41240 | BMX | 28.4 | 2.7 | 10.5 |

| P25963 | ITK | 12.5 | 1.8 | 6.9 |

This table contains representative data and is for illustrative purposes only.

Conclusion

The use of an this compound probe coupled with mass spectrometry is a powerful technique for identifying the direct and indirect cellular targets of this important kinase inhibitor.[6][14][22][23] The protocols outlined in these application notes provide a robust framework for researchers to perform these experiments, from initial cell sample preparation to the generation of peptides ready for mass spectrometric analysis. Careful execution of these steps, particularly the competition experiment, is critical for distinguishing specific interactors from non-specific background proteins, ultimately leading to a deeper understanding of Ibrutinib's mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 4. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 5. Functional proteoform group deconvolution reveals a broader spectrum of ibrutinib off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound |CAS:1599432-18-4 Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. abmole.com [abmole.com]

- 11. This compound Datasheet DC Chemicals [dcchemicals.com]

- 12. This compound - MedChem Express [bioscience.co.uk]

- 13. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 14. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]

- 16. iba-lifesciences.com [iba-lifesciences.com]

- 17. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. On-bead Digestion for Interactome Profiling [thermofisher.com]

- 19. uib.no [uib.no]

- 20. On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]

- 22. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 23. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Ibrutinib-Biotin for Target Engagement and Pull-Down Assays in Cell Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[4] Understanding the engagement of Ibrutinib with its target kinase and identifying its off-target interactions within the cellular environment are crucial for drug development and mechanistic studies. Ibrutinib-biotin is a chemical probe that consists of Ibrutinib linked to biotin via a long chain linker, allowing for the detection and isolation of its binding partners from complex biological mixtures such as cell extracts.[5]

These application notes provide a detailed protocol for utilizing this compound to perform target engagement and pull-down experiments in cell extracts. The protocol covers cell lysis, incubation with the biotinylated probe, capture of probe-target complexes using streptavidin-conjugated beads, and subsequent analysis.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound against a panel of kinases, providing insight into its selectivity.

| Kinase | IC50 (nM) |

| BTK | 0.755 - 1.02 |

| TEC | 1.71 - 2.29 |

| BLK | 3.66 - 4.27 |

| BMX | 4.42 - 5.57 |

| LCK | 5.99 - 6.92 |

| Src | 33.8 - 36.3 |

| ITK | 187 - 198 |

| JAK3 | 5340 - 4870 |

Data compiled from multiple sources.[5]

Signaling Pathway

Ibrutinib targets BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, involving the phosphorylation of ITAMs by Src-family kinases, which in turn recruits and activates Syk and BTK.[1][2][6] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling events that promote B-cell proliferation, survival, and differentiation. Ibrutinib's inhibition of BTK disrupts this pathway.

Experimental Workflow

The overall experimental workflow for an this compound pull-down assay involves preparing cell lysates, incubating with the probe, capturing the probe-target complexes, washing away non-specific binders, and eluting the captured proteins for analysis by methods such as Western blotting or mass spectrometry.

Experimental Protocols

Materials and Reagents

-

This compound probe: (e.g., MedChemExpress, HY-100342)

-

Cell Lines: BTK-expressing cell line (e.g., DOHH2) and a negative control cell line (e.g., Jurkat).

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) or a milder buffer like 1X PBS with 1% NP-40.

-

Protease and Phosphatase Inhibitor Cocktails: (e.g., Roche cOmplete™, PhosSTOP™)

-

Streptavidin-conjugated magnetic beads: (e.g., NEB, #S1420S or Thermo Fisher, Dynabeads™ M-280)

-

Wash Buffer: Lysis buffer without inhibitors or a Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Elution Buffer: 2X SDS-PAGE sample buffer (e.g., Laemmli buffer) or a non-denaturing elution buffer (e.g., wash buffer containing 2-4 mM free biotin).

-

BCA Protein Assay Kit: For protein concentration determination.

-

Reagents for Western Blotting: Primary antibodies (e.g., anti-BTK), HRP-conjugated secondary antibodies, and ECL substrate.

Protocol Steps

1. Cell Lysate Preparation

-

Culture cells to the desired density (e.g., ~80-90% confluency for adherent cells or a concentration of 1-2 x 10^7 cells/mL for suspension cells).

-

Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors. A typical volume is 1 mL of lysis buffer per 10^7 cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cell extract) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a BCA protein assay. Adjust the concentration to 1-2 mg/mL with lysis buffer.

2. This compound Incubation

-

Aliquot 500 µL to 1 mL of the cell extract into microcentrifuge tubes.

-

For competitive binding/target engagement: Pre-incubate a control lysate with an excess of unlabeled Ibrutinib (e.g., 1 µM) for 1 hour at 4°C to block the specific binding sites.[5]

-

Add this compound probe to the lysates. A final concentration of 1 µM is a common starting point.[5] For dose-response experiments, a range of concentrations should be tested.

-

Incubate the lysates with the probe for 1-2 hours at 4°C with gentle end-over-end rotation.

3. Capture of Probe-Target Complexes

-

While the lysates are incubating, prepare the streptavidin magnetic beads. Resuspend the beads in their storage buffer by vortexing.

-

Transfer the required amount of bead slurry to a new tube. The binding capacity of the beads should be considered (e.g., 30 µg of biotinylated protein per mg of beads).[7]

-

Place the tube on a magnetic rack to pellet the beads, and carefully remove the supernatant.

-

Wash the beads 2-3 times with lysis buffer (without inhibitors) by resuspending the beads and then pelleting them on the magnetic rack.

-

After the final wash, resuspend the beads in a volume of lysis buffer equal to the original volume of bead slurry taken.

-

Add the equilibrated streptavidin beads to each lysate sample from step 2.

-

Incubate for 1 hour at 4°C with gentle end-over-end rotation.

4. Washing

-

Pellet the beads on a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. For each wash, resuspend the beads completely in the buffer, incubate for 5 minutes with rotation, pellet the beads, and discard the supernatant.

-

After the final wash, carefully remove all residual wash buffer.

5. Elution

-

For SDS-PAGE and Western Blotting (Denaturing Elution):

-

Resuspend the washed beads in 30-50 µL of 1X or 2X SDS-PAGE sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them.

-

Pellet the beads using a magnetic rack and load the supernatant onto an SDS-PAGE gel.

-

-

For Mass Spectrometry or Functional Assays (Non-Denaturing Elution):

-

Resuspend the washed beads in 50-100 µL of wash buffer containing 2-4 mM free biotin.

-

Incubate for 30-60 minutes at room temperature with gentle agitation to competitively elute the biotinylated complexes.

-

Pellet the beads on a magnetic rack and collect the supernatant containing the eluted proteins.

-

6. Analysis

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against the target of interest (e.g., anti-BTK).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate. A significant reduction in the band intensity in the sample pre-incubated with unlabeled Ibrutinib indicates specific binding of the this compound probe.

-

-

Mass Spectrometry:

-

Prepare the eluted samples for mass spectrometry analysis (e.g., by in-solution or on-bead digestion).

-

Analyze the samples by LC-MS/MS to identify the proteins that were pulled down by the this compound probe. This can reveal both on-target and potential off-target interactions.

-

References

- 1. B-cell receptor - Wikipedia [en.wikipedia.org]

- 2. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Antigen receptor structure and signaling pathways - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. neb.com [neb.com]

Application Note: Quantitative Proteomic Profiling of Ibrutinib Targets Using an Ibrutinib-Biotin Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] By forming a covalent bond with a cysteine residue (C481) in the BTK active site, Ibrutinib effectively blocks downstream signaling, inhibiting the proliferation and survival of malignant B-cells.[1][2] While BTK is its primary target, Ibrutinib is also known to interact with other kinases, leading to off-target effects.[4][5]

Chemical proteomics, utilizing affinity-based probes, is a powerful strategy for identifying the direct and indirect targets of a small molecule within the complex cellular environment. This application note details a comprehensive workflow for quantitative proteomic analysis using an Ibrutinib-biotin probe.[6][7][8] This probe consists of the Ibrutinib molecule linked to a biotin tag, enabling the selective enrichment of its binding partners from cell lysates for subsequent identification and quantification by mass spectrometry (MS).[6] This methodology is invaluable for confirming on-target engagement, discovering novel off-targets, and understanding the broader mechanism of action of Ibrutinib.

Experimental Workflow

The overall workflow involves treating cell lysates with the this compound probe, capturing the probe-protein complexes using streptavidin-coated magnetic beads, performing on-bead digestion to reduce background, and analyzing the resulting peptides via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: High-level workflow for Ibrutinib target identification.

Detailed Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification

-

Cell Culture: Culture cells of interest (e.g., mantle cell lymphoma or chronic lymphocytic leukemia cell lines) to approximately 80-90% confluency.

-

Harvesting: Harvest cells by centrifugation, wash twice with ice-cold phosphate-buffered saline (PBS), and pellet the cells.

-

Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails).

-

Homogenization: Incubate on ice for 30 minutes with periodic vortexing. Further lyse cells by sonication if necessary.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Quantification: Collect the supernatant (clarified lysate) and determine the protein concentration using a standard method such as the BCA Protein Assay.

-

Storage: Use the lysate immediately or store at -80°C.

Protocol 2: this compound Probe Pulldown Assay

This protocol includes a competitive displacement control, where an excess of free, unlabeled Ibrutinib is added to distinguish specific binders from non-specific background proteins.

-

Lysate Preparation: Dilute the clarified cell lysate to a final concentration of 1-2 mg/mL with lysis buffer. Prepare at least two aliquots per condition: one for the probe and one for the competition control.

-

Competition Control: To the control aliquot, add free Ibrutinib to a final concentration of 10-50 µM. Incubate for 1 hour at 4°C with gentle rotation.

-

Probe Incubation: Add the this compound probe to all aliquots (including the pre-incubated competition control) to a final concentration of 1 µM.[6]

-

Binding: Incubate all samples for 2 hours at 4°C with gentle rotation to allow the probe to bind to its target proteins.

-

Bead Preparation: While samples are incubating, wash high-capacity streptavidin magnetic beads three times with lysis buffer.[9]

-

Affinity Capture: Add the pre-washed streptavidin magnetic beads to each lysate sample. Incubate for 1-2 hours at 4°C with gentle rotation to capture the probe-protein complexes.[10]

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant.[9] Perform a series of stringent washes to remove non-specifically bound proteins. Recommended wash steps:

-

Twice with lysis buffer.

-

Twice with high-salt buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 1% Triton X-100).

-

Twice with PBS.

-

-

Final Wash: Perform a final wash with a buffer compatible with mass spectrometry, such as 50 mM Ammonium Bicarbonate, to remove any remaining detergents and salts. Proceed immediately to on-bead digestion.

Protocol 3: On-Bead Digestion and Sample Preparation

On-bead digestion is preferred as it minimizes the co-elution of streptavidin and antibodies that can interfere with MS analysis.[11]

-

Reduction: Resuspend the washed beads in 100 µL of 50 mM Ammonium Bicarbonate containing 10 mM Dithiothreitol (DTT). Incubate at 56°C for 30 minutes.

-

Alkylation: Cool the samples to room temperature. Add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

-

Digestion: Add MS-grade Trypsin to the bead suspension (1:50 enzyme-to-protein ratio, estimated). Incubate overnight at 37°C with shaking.

-

Peptide Collection: Pellet the beads with a magnetic stand and carefully transfer the supernatant containing the digested peptides to a new tube.

-

Acidification: Acidify the peptide solution by adding trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

-

Desalting: Clean up the peptides using C18 StageTips or equivalent solid-phase extraction methods to remove residual salts and impurities.

-

Drying: Dry the purified peptides completely in a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried peptides in a small volume of MS-grade solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Data Presentation and Expected Results

Quantitative analysis, typically using label-free quantification (LFQ), compares the peptide intensities between the probe-treated sample and the competition control. Proteins that are specifically bound by the this compound probe will show a significant reduction in abundance in the competition control sample.

Table 1: Representative Quantitative Data of Ibrutinib-Binding Proteins

| UniProt ID | Gene Name | Protein Description | Known Target | Fold Enrichment (Probe / Competition Control) |

| Q06187 | BTK | Bruton's tyrosine kinase | Yes | > 50 |

| P42680 | TEC | Tyrosine-protein kinase Tec | Yes | 25.3 |

| P12931 | LCK | Tyrosine-protein kinase Lck | Yes | 15.8 |

| Q13879 | BMX | Cytoplasmic tyrosine-protein kinase BMX | Yes | 12.1 |

| P00527 | EGFR | Epidermal growth factor receptor | Yes | 8.5 |

| P06241 | CSK | Tyrosine-protein kinase CSK | Yes | 6.2 |

| P41240 | BLK | Tyrosine-protein kinase Blk | Yes | 18.9 |

| P27361 | ITK | Tyrosine-protein kinase ITK | Yes | 4.7 |

| P23458 | JAK3 | Tyrosine-protein kinase JAK3 | Yes | 3.1 |

Note: Data presented are hypothetical examples based on known Ibrutinib targets to illustrate expected outcomes. Fold enrichment is calculated from LFQ intensities.[4][6][12]

Ibrutinib Signaling Pathway

Ibrutinib's primary mechanism of action is the disruption of the B-cell receptor (BCR) signaling cascade, which is crucial for the survival and proliferation of various B-cell malignancies.[1][13] The diagram below illustrates the key components of this pathway and highlights the inhibitory action of Ibrutinib on BTK.

Caption: B-cell receptor (BCR) signaling pathway inhibited by Ibrutinib.

References

- 1. Ibrutinib - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 3. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 4. researchgate.net [researchgate.net]

- 5. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound |CAS:1599432-18-4 Probechem Biochemicals [probechem.com]

- 8. abmole.com [abmole.com]

- 9. neb.com [neb.com]

- 10. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. targetedonc.com [targetedonc.com]

Application Notes: Ibrutinib-Biotin for Activity-Based Protein Profiling of Kinases

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor (BCR) signaling pathways.[1][2][3][4] Its clinical significance in treating B-cell malignancies is well-established.[5] Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. By employing a biotinylated version of ibrutinib (ibrutinib-biotin), researchers can specifically label and identify BTK and other potential kinase targets, providing a detailed view of their activity and engagement by the inhibitor.

This document provides detailed application notes and protocols for the use of this compound in ABPP experiments to profile kinase targets in cell lysates and living cells.

Principle of the Method